

The Enigmatic Discovery of Quercetin 3-Caffeylrobinobioside: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quercetin 3-Caffeylrobinobioside*

Cat. No.: *B15288762*

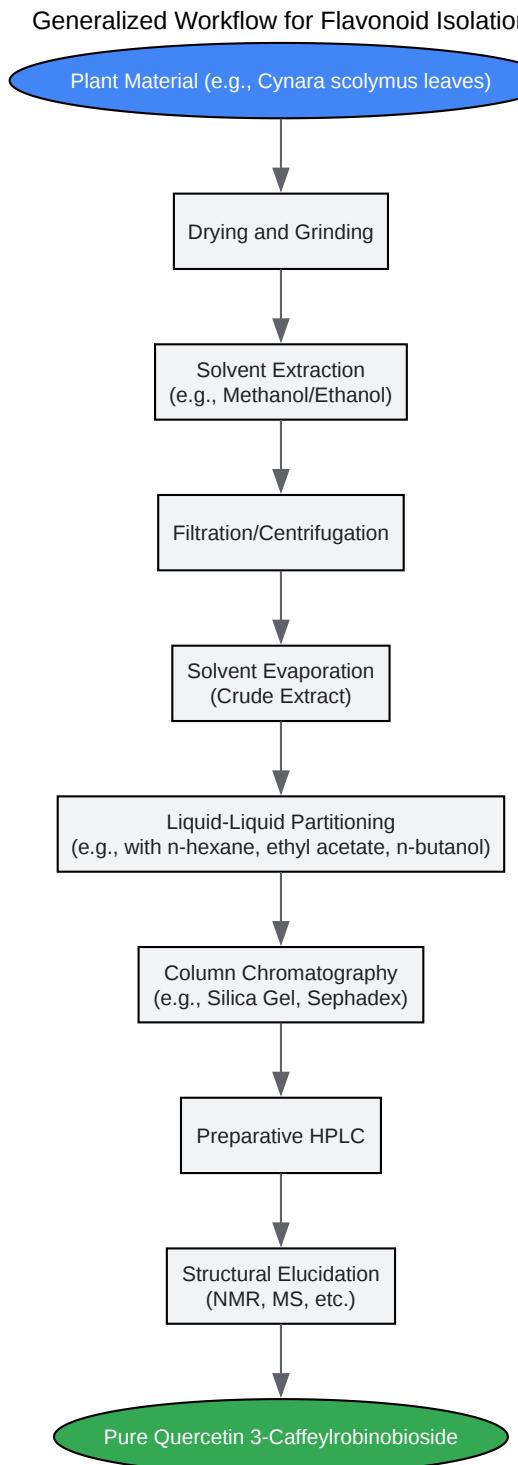
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Quercetin 3-Caffeylrobinobioside, a complex flavonoid glycoside, has been identified as a natural constituent of several plant species, most notably the globe artichoke (*Cynara scolymus L.*). Despite its acknowledged presence in the scientific literature and availability from commercial suppliers, a comprehensive historical account of its initial discovery and isolation remains elusive within readily accessible scientific databases. This technical guide synthesizes the available information regarding its characterization and the general methodologies pertinent to its extraction from plant sources, providing a foundational understanding for researchers in natural product chemistry and drug development.

Chemical Profile and Structural Confirmation

Quercetin 3-Caffeylrobinobioside is a known natural product with the registered CAS number 957110-26-8. Its chemical structure, as confirmed by commercial suppliers, is established through standard analytical techniques. The structural elucidation of this and similar complex flavonoids typically relies on a combination of spectroscopic methods.


Analytical Technique	Purpose in Structural Elucidation
¹ H-NMR	Determines the number and types of protons, their chemical environments, and connectivity.
¹³ C-NMR	Identifies the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS)	Provides the molecular weight and fragmentation patterns, aiding in structural confirmation.
Infrared (IR) Spectroscopy	Identifies functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy	Gives information about the electronic transitions within the molecule, characteristic of flavonoids.

While the definitive initial report is not available, the consistency of its structural representation across chemical databases and by suppliers indicates that these analytical methods have been successfully employed to characterize **Quercetin 3-Caffeylrobinobioside**.

Isolation from Natural Sources: A Generalized Protocol

The primary documented plant source of **Quercetin 3-Caffeylrobinobioside** is *Cynara scolymus* L., a member of the Compositae family. It has also been reported in plants from the Labiatae and Verbenaceae families. The isolation of flavonoids from plant matrices is a multi-step process, and a generalized workflow for the extraction and purification of **Quercetin 3-Caffeylrobinobioside** from artichoke leaves can be inferred from standard phytochemical procedures.

The following diagram illustrates a logical workflow for the isolation and purification of flavonoids like **Quercetin 3-Caffeylrobinobioside** from a plant source such as *Cynara scolymus*.

[Click to download full resolution via product page](#)

Generalized workflow for flavonoid isolation.

Experimental Protocols: A General Approach

Based on common practices for flavonoid isolation from *Cynara scolymus*, a typical experimental protocol would involve the following steps:

- **Sample Preparation:** Fresh leaves of *Cynara scolymus* are collected, washed, and dried in a shaded, well-ventilated area to preserve the chemical integrity of the flavonoids. The dried leaves are then ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, often in aqueous solutions (e.g., 70-80% alcohol). This process can be carried out at room temperature with agitation (maceration) or with heating under reflux.
- **Filtration and Concentration:** The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like **Quercetin 3-Caffeoylrobinobioside** are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
- **Chromatographic Purification:** The flavonoid-rich fraction is then subjected to one or more chromatographic techniques for further purification. This may include:
 - **Column Chromatography:** Using stationary phases like silica gel or Sephadex LH-20 with a gradient of solvents to separate different compounds.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** A high-resolution technique used in the final stages of purification to isolate the pure compound.
- **Structural Elucidation:** The purified compound is then analyzed using spectroscopic methods (NMR, MS, IR, UV) to confirm its identity as **Quercetin 3-Caffeoylrobinobioside**.

Future Outlook and Research Directions

The absence of a readily identifiable seminal paper on the discovery of **Quercetin 3-Caffeylrobinobioside** presents a unique gap in the scientific record. Future research could focus on a deep dive into older and less-digitized phytochemical literature to uncover its first report. For drug development professionals, the focus will likely remain on its biological activities and potential therapeutic applications, building upon the knowledge of its confirmed chemical structure. A thorough investigation into its biosynthesis in *Cynara scolymus* could also provide valuable insights for metabolic engineering and optimized production.

- To cite this document: BenchChem. [The Enigmatic Discovery of Quercetin 3-Caffeylrobinobioside: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15288762#quercetin-3-caffeylrobinobioside-discovery-and-isolation-history>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com